Bienvenue dans la boutique en ligne BenchChem!

Dehydro nimodipine

HPLC method validation Pharmaceutical impurity profiling Pharmacopoeial reference standards

Dehydro nimodipine (CAS 85677-93-6) is the official EP/USP/BP reference standard for nimodipine impurity profiling. Its unique RRT (~0.9) and molecular scaffold distinguish it from other dihydropyridine degradants. As the primary CYP3A4 metabolite and photodegradation product, it is critical for stability studies, impurity quantification (≤0.1–0.2% limit), and bioanalytical method validation. Authentic standard procurement ensures pharmacopoeial compliance and accurate batch release testing.

Molecular Formula C21H24N2O7
Molecular Weight 416.4 g/mol
CAS No. 85677-93-6
Cat. No. B143697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro nimodipine
CAS85677-93-6
Synonyms2,6-Dimethyl-4-(3-nitrophenyl)-,3,5-pyridinedicarboxylic Acid 3-(2-Methoxyethyl) 5-(1-Methylethyl) Ester;  2,6-Dimethyl-4-(3-nitrophenyl)- 3,5-pyridinedicarboxylic Acid 2-Methoxyethyl 1-Methylethyl Ester;  USP Nimodipine Related Compound A; 
Molecular FormulaC21H24N2O7
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3
InChIKeySJJUCKCPGPCJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Nimodipine (CAS 85677-93-6): Molecular Identity and Core Scientific Context


Dehydro nimodipine (CAS 85677-93-6; molecular formula C₂₁H₂₄N₂O₇; molecular weight 416.42 g/mol) is the aromatized pyridine analogue and primary oxidative metabolite of the 1,4-dihydropyridine calcium channel blocker nimodipine . It is formally designated as Nimodipine EP Impurity A, USP Nimodipine Related Compound A, and BP Nimodipine Impurity A, and is supplied as a pharmacopoeial reference standard for the quality control of nimodipine active pharmaceutical ingredient (API) and finished drug products . The compound is formed endogenously via hepatic CYP3A4-mediated dehydrogenation of the dihydropyridine ring and is also generated as the major photodegradation product of nimodipine upon exposure to ultraviolet light [1].

Why Nimodipine Impurity A Cannot Be Approximated by Generic Dihydropyridine Impurity Standards


Dehydro nimodipine is not a generic dihydropyridine degradant that can be substituted with another vendor's 'impurity A' standard. Its chromatographic behavior, physicochemical properties, and pharmacopoeial identity are uniquely tied to the nimodipine molecular scaffold. The compound exhibits a relative retention time (RRT) of approximately 0.9 versus nimodipine (RRT 1.0) under pharmacopoeial HPLC conditions, a value that is distinct from the RRTs of other nimodipine impurities such as Impurity C (RRT ~0.5) [1]. Furthermore, dehydro nimodipine differs from other dihydropyridine dehydrogenated metabolites—such as dehydro nifedipine (CAS 67035-22-7, MW 344.32) or dehydro nicardipine (CAS 59875-58-0, MW 477.52)—in molecular weight, ester substitution pattern, and chromatographic retention, making cross-substitution analytically invalid . The quantitative evidence below establishes why procurement of the correct CAS 85677-93-6 compound, verified against pharmacopoeial specifications, is critical for method validation and impurity profiling.

Quantitative Differentiation Evidence for Dehydro Nimodipine (CAS 85677-93-6) Versus Closest Analogs


Chromatographic Relative Retention Time (RRT): Dehydro Nimodipine vs. Nimodipine and In-Class Impurities

Under the Indian Pharmacopoeia HPLC conditions (C18 column, 5 µm, 12.5 cm × 4.6 mm; mobile phase methanol-THF-water 20:20:60; 235 nm detection; flow rate 2.0 mL/min; column temperature 40 °C), dehydro nimodipine elutes with a relative retention time (RRT) of approximately 0.9 relative to nimodipine (RRT 1.0, retention time ~7 minutes), whereas nimodipine impurity C elutes with an RRT of approximately 0.5 [1]. The USP monograph similarly specifies an RRT of about 0.9 for nimodipine related compound A and 1.0 for nimodipine, with a resolution requirement of not less than 1.5 between the two peaks [2]. This RRT value of approximately 0.9 is specific to the dehydro nimodipine molecular scaffold and differs from the RRT values of other dihydropyridine dehydrogenated impurities such as dehydro nifedipine or dehydro nicardipine, which require different chromatographic conditions for separation.

HPLC method validation Pharmaceutical impurity profiling Pharmacopoeial reference standards

Molecular Weight and Lipophilicity Shift: Dehydro Nimodipine vs. Parent Nimodipine

Dehydro nimodipine has a molecular weight of 416.42 g/mol (monoisotopic mass 416.158 Da), which is 2.02 Da lower than nimodipine (MW 418.44 g/mol; monoisotopic mass 418.174 Da), corresponding to the loss of two hydrogen atoms upon aromatization of the 1,4-dihydropyridine ring to the pyridine form [1]. This mass difference is analytically resolvable by high-resolution mass spectrometry and serves as a definitive identifier in LC-MS methods. The predicted octanol-water partition coefficient (LogP) of dehydro nimodipine is 3.79 (KOWWIN v1.67 estimate), compared to the experimental LogP of 3.05 for nimodipine [2]. This ΔLogP of +0.74 indicates substantially higher lipophilicity for the dehydrogenated metabolite, which directly affects reversed-phase chromatographic retention and explains the earlier elution (RRT 0.9) despite the higher LogP—the aromatized pyridine ring has reduced hydrogen-bonding capacity compared to the dihydropyridine NH moiety.

Physicochemical characterization LogP determination Mass spectrometry identification

Pharmacopoeial Monograph Identity: Dehydro Nimodipine as the Definitive EP/USP/BP Impurity A Reference Standard

Dehydro nimodipine (CAS 85677-93-6) is the sole chemical entity recognized as Nimodipine Impurity A by the European Pharmacopoeia (EP), as Nimodipine Related Compound A by the United States Pharmacopeia (USP), and as Nimodipine Impurity A by the British Pharmacopoeia (BP) . No other compound can legally serve as the reference standard for this impurity in pharmacopoeial testing. The EP Reference Standard (Sigma-Aldrich N0850010, EDQM batch-controlled, neat format, storage 2–8 °C) and the USP Reference Standard (USP Nimodipine Related Compound A RS, 50 mg) are the only materials accepted for system suitability and impurity quantification in nimodipine API and finished product monographs [1]. In contrast, dehydro nifedipine (CAS 67035-22-7) and dehydro nicardipine (CAS 59875-58-0), while structurally analogous dehydrogenated dihydropyridine metabolites, are classified under entirely separate monographs (Nifedipine EP Impurity A and Nicardipine EP Impurity A, respectively) and are not cross-usable .

Pharmacopoeial compliance Reference standard procurement Regulatory impurity testing

Metabolic Formation Kinetics: Dehydro Nimodipine as a Quantitative Marker of CYP3A4-Mediated Nimodipine Metabolism

In human liver microsomal incubations, nimodipine undergoes rapid, linear CYP450-mediated dehydrogenation to form dehydro nimodipine as the major metabolite. Liu et al. (2000) established an HPLC-UV method (Hypersil BDS C18 column; acetonitrile-water 62:38; detection at 238 nm) with a validated linear calibration range of 122.7–4908.0 ng/mL for dehydro nimodipine (γ = 0.9995) and 1.31–20.92 µg/mL for nimodipine (γ = 0.9997) [1]. Under the experimental conditions, nimodipine exhibited linear elimination kinetics while dehydro nimodipine showed a corresponding linear increase in concentration, confirming that CYP450 enzymes—specifically CYP3A4—are responsible for the oxidative aromatization of the dihydropyridine ring [2]. This metabolic pathway is a class-level feature of 1,4-dihydropyridine calcium channel blockers; however, the specific rate of formation and the quantitative relationship between parent depletion and metabolite appearance are unique to the nimodipine scaffold due to its distinct 3-isopropyl, 5-(2-methoxyethyl) ester substitution pattern.

Drug metabolism CYP3A4 activity In vitro microsomal stability

Pharmacological Activity Differential: Reduced Calcium Channel Antagonism of Dehydro Nimodipine Compared to the Parent Dihydropyridine

The aromatization of the 1,4-dihydropyridine ring to the corresponding pyridine is a well-established structural determinant of calcium channel antagonist activity across the dihydropyridine class. The 1,4-dihydropyridine NH moiety participates in a critical hydrogen-bonding interaction with the L-type calcium channel binding site; its oxidation to the pyridine form eliminates this hydrogen-bond donor capacity. In the case of nimodipine, the dehydrogenated metabolite dehydro nimodipine is reported to be pharmacologically inactive or to possess considerably reduced calcium channel blocking activity compared to the parent compound . A molecular docking study identified that dehydronimodipine retains 9 binding interactions with the L-type calcium channel (involving residues PRO-230, TRP-231, VAL-233, SER-235, GLU-238, VAL-280, TYR-282, GLY-283, LEU-286, PHE-358, TYR-396, and ASN-397), but the absence of the dihydropyridine NH hydrogen-bond donor is predicted to reduce binding affinity relative to nimodipine [1]. This is consistent with the class-level observation that dehydrogenated dihydropyridine metabolites (e.g., dehydro nifedipine, which inhibits glucose uptake in PC-12 cells with an IC₅₀ of 130 µM) generally exhibit significantly attenuated pharmacological activity.

Structure-activity relationship Calcium channel pharmacology Metabolite activity profiling

Procurement-Driven Application Scenarios for Dehydro Nimodipine (CAS 85677-93-6)


Pharmacopoeial Impurity Testing of Nimodipine API and Finished Oral Solid Dosage Forms

Dehydro nimodipine (CAS 85677-93-6) is the mandatory reference standard for the identification, system suitability, and quantification of Nimodipine Impurity A in API and tablet/capsule formulations per EP, USP, and BP monographs. The established RRT of approximately 0.9 versus nimodipine (RRT 1.0), with a required resolution of NLT 1.5, provides a validated chromatographic benchmark for method transfer and compendial compliance [1]. Quantitative acceptance criteria limit this impurity to ≤0.2% (EP/BP) or ≤0.1% (USP) of the nimodipine peak area, making procurement of the authentic, pharmacopoeia-grade reference standard essential for batch release testing and stability studies.

CYP3A4-Mediated Drug Metabolism and Drug-Drug Interaction (DDI) Studies

As the primary oxidative metabolite of nimodipine formed via CYP3A4, dehydro nimodipine serves as the authentic metabolite standard for quantifying nimodipine metabolism in human liver microsome and hepatocyte assays. The validated HPLC-UV method by Liu et al. (2000) provides a linear quantification range of 122.7–4908.0 ng/mL for dehydro nimodipine, enabling accurate measurement of metabolite formation rates in CYP3A4 activity assays, CYP phenotyping studies, and DDI investigations where nimodipine is used as a probe substrate [2]. The distinct mass shift (ΔMW −2.02 Da) also supports LC-MS/MS method development with unambiguous SRM transition assignment.

Forced Degradation and Photostability Studies of Nimodipine Drug Products

Dehydro nimodipine is the major photodegradation product of nimodipine under UV and daylight exposure conditions. In forced degradation studies following ICH Q1B guidelines, nimodipine undergoes photolytic aromatization to generate dehydro nimodipine as the principal degradant [3]. The availability of the authentic impurity standard enables peak identification, mass balance assessment, and degradation kinetics determination (first-order photolysis in methanol; zero-order in acetonitrile and water) in stability-indicating HPLC methods validated for nimodipine formulations.

Bioanalytical Method Development for Nimodipine Pharmacokinetic and Bioequivalence Studies

In plasma and tissue bioanalytical methods for nimodipine pharmacokinetic studies, dehydro nimodipine must be chromatographically resolved from the parent drug to prevent overestimation of nimodipine concentrations. The RRT of 0.9 provides a baseline separation target for HPLC-UV and LC-MS/MS method development, while the predicted LogP difference (3.79 vs. 3.05) informs solid-phase extraction (SPE) and liquid-liquid extraction optimization for differential recovery of parent and metabolite from biological matrices [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydro nimodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.